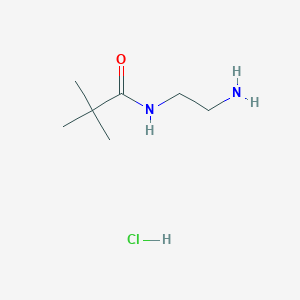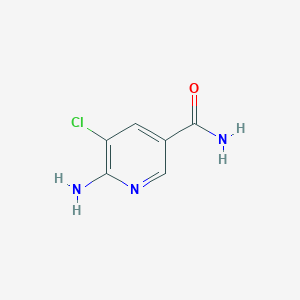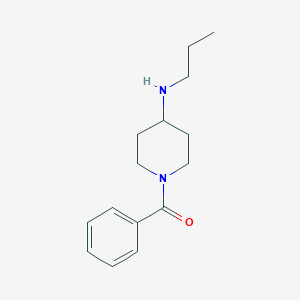
1-benzoyl-N-propylpiperidin-4-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-benzoyl-N-propylpiperidin-4-amine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, a benzoyl group attached to the nitrogen atom of the piperidine ring, and a propyl group also attached to the nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and reactions with acids to form ammonium salts .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
C-H Amination in Organic Synthesis
1-Benzoyl-N-propylpiperidin-4-amine is involved in the field of organic synthesis, specifically in C-H amination processes. A study by Yoo et al. (2011) demonstrated the use of O-benzoyl hydroxylamines in a palladium-catalyzed intermolecular C-H amination of N-aryl benzamides, illustrating the relevance of such compounds in the synthesis of tertiary and secondary arylalkyl amines from benzoic acids (Yoo, Ma, Mei, Chan, & Yu, 2011).
Kinetic Resolution and Mechanistic Insights
In a study by Mittal et al. (2015), benzoylation of racemic benzylic amines, including those similar to this compound, was achieved via a dual catalyst system, offering insights into selective processes in organic synthesis (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).
Role in Reaction Mechanisms
The compound's involvement in reaction mechanisms is highlighted in a study by Um and Bae (2012), where the electronic nature of substituents in benzoyl moiety significantly influenced the aminolysis reaction mechanism of certain benzoates (Um & Bae, 2012).
Photostabilization in Polymers
Kósa et al. (2006) investigated the photoperoxidation of benzil groups to benzoyl peroxide in polystyrene matrices, an area where derivatives like this compound might play a role in the stabilization of polymers (Kósa, Mosnáček, Lukáč, Hrdlovič, Chmela, & Habicher, 2006).
Amide Bond Formation in Bioconjugation
In the field of bioconjugation, Nakajima and Ikada (1995) explored amide bond formation mechanisms relevant to compounds like this compound, which could be significant in developing bioconjugates (Nakajima & Ikada, 1995).
Safety and Hazards
Mecanismo De Acción
1-Benzoyl-N-propylpiperidin-4-amine: Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, it is known that piperidine derivatives, to which this compound belongs, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The specific mode of action of this compound is not well-documented. However, compounds with a piperidine moiety show a wide variety of biological activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
- The specific biochemical pathways affected by this compound are not clearly defined in the available literature. However, piperidine derivatives are known to affect various biochemical pathways and enzyme functioning .
- The molecular and cellular effects of this compound’s action are not well-documented. However, piperidine derivatives are known to have a wide range of biological activities .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
The specific biochemical properties of 1-Benzoyl-N-propylpiperidin-4-amine are not well-documented in the literature. Piperidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of this compound are currently not well-studied. Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood at this time. Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented in the literature. Piperidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
phenyl-[4-(propylamino)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-10-16-14-8-11-17(12-9-14)15(18)13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRENZOCQINGZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






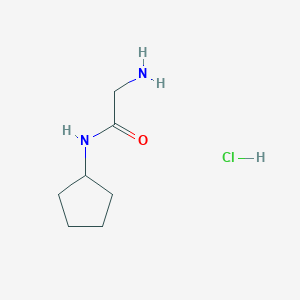

amine](/img/structure/B1520324.png)



![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
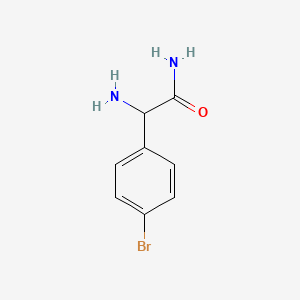
![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)
